Ethyl 2,4-dibromo-3,6-difluorophenylacetate

Catalog No.
S853722
CAS No.
1803715-63-0
M.F
C10H8Br2F2O2
M. Wt
357.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dibromo-3,6-difluorophenylacetate

CAS Number

1803715-63-0

Product Name

Ethyl 2,4-dibromo-3,6-difluorophenylacetate

IUPAC Name

ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate

Molecular Formula

C10H8Br2F2O2

Molecular Weight

357.97 g/mol

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)10(14)9(5)12/h4H,2-3H2,1H3

InChI Key

DSSLYXPIMVENSW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br

Ethyl 2,4-dibromo-3,6-difluorophenylacetate is an organic compound characterized by its molecular formula C9H6Br2F2O2C_9H_6Br_2F_2O_2 and a molecular weight of approximately 343.95 g/mol. This compound features a phenylacetate structure where the phenyl ring is substituted with two bromine atoms and two fluorine atoms at specific positions (2, 4, 3, and 6) on the aromatic ring. The presence of these halogen substituents significantly influences the compound's chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Electrophilic Aromatic Substitution: The fluorine atoms may direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization.
  • Reduction and Oxidation Reactions: The compound can undergo reduction using agents like lithium aluminum hydride or oxidation using potassium permanganate.

The biological activity of ethyl 2,4-dibromo-3,6-difluorophenylacetate is influenced by its halogen substituents. Compounds with similar structures have demonstrated various pharmacological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit effectiveness against bacterial strains.
  • Anticancer Activity: Certain halogenated compounds have shown potential in inhibiting cancer cell proliferation.
  • Insecticidal Activity: The compound may also possess insecticidal properties, making it relevant in agricultural applications.

Several synthetic routes exist for producing ethyl 2,4-dibromo-3,6-difluorophenylacetate:

  • Bromination and Fluorination: Starting from a suitable phenylacetate precursor, bromination can be performed using bromine or N-bromosuccinimide followed by fluorination using reagents like Selectfluor.
  • Esterification Reaction: The final product can be obtained through the reaction of 2,4-dibromo-3,6-difluorophenylacetic acid with ethanol in the presence of an acid catalyst.

Ethyl 2,4-dibromo-3,6-difluorophenylacetate finds applications in various domains:

  • Pharmaceuticals: As a potential lead compound for drug development due to its unique biological activities.
  • Agrochemicals: Utilized as an insecticide or herbicide owing to its biological efficacy against pests.
  • Chemical Intermediates: Serves as a building block in organic synthesis for creating more complex chemical entities.

Interaction studies involving ethyl 2,4-dibromo-3,6-difluorophenylacetate typically assess its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:

  • Binding Studies: Investigating how effectively the compound interacts with specific proteins or enzymes can provide insights into its pharmacological potential.
  • Toxicological Assessments: Evaluating its safety profile through various assays to determine any adverse effects on human health or the environment.

Ethyl 2,4-dibromo-3,6-difluorophenylacetate shares structural similarities with several other halogenated phenylacetates. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 2-bromo-3-fluorophenylacetateOne bromine and one fluorine atomLower reactivity due to fewer halogen substituents
Methyl 3,5-dibromo-2,4-difluorophenylacetateTwo bromine and two fluorine atomsDifferent substitution pattern affecting reactivity
Ethyl 2-(4-bromo-2-fluorophenyl)acetateOne bromine and one fluorine atomLess complex than ethyl 2,4-dibromo-3,6-difluorophenylacetate

Uniqueness

Ethyl 2,4-dibromo-3,6-difluorophenylacetate is unique due to its specific arrangement of two bromine and two fluorine atoms on the phenyl ring. This distinct substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The combination of these halogens may also influence its solubility and stability in different environments.

Ethyl 2,4-dibromo-3,6-difluorophenylacetate emerged as a compound of interest in the early 21st century, driven by advancements in halogenated aromatic chemistry. Its synthesis builds on methodologies developed for polyhalogenated phenylacetic acid derivatives, particularly those involving bromination and fluorination of precursor molecules. While no single seminal publication claims its discovery, its development is linked to broader efforts in agrochemical and pharmaceutical intermediate synthesis. The compound’s design reflects strategic substitution patterns aimed at enhancing stability and reactivity for applications in cross-coupling reactions.

Chemical Classification and Nomenclature

This compound belongs to two primary classes:

  • Halogenated aromatic compounds: Features bromine and fluorine substituents on a benzene ring.
  • Phenylacetate esters: Contains an ethyl ester group linked to a phenylacetic acid backbone.

Systematic IUPAC Name:
ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate.

Common Synonyms:

  • Ethyl 2,4-dibromo-3,6-difluorophenylacetate
  • Ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate.

Structural Features and Molecular Architecture

The molecule consists of:

  • A benzene ring with bromine atoms at positions 2 and 4, fluorine atoms at positions 3 and 6, and an ethyl acetate group at position 1.
  • Key bond lengths and angles (derived from analogous structures):
    • C-Br bond: ~1.89 Å
    • C-F bond: ~1.35 Å
    • Dihedral angle between acetate and benzene ring: ~120° (due to steric effects).

Structural Representations:

Representation TypeValue
SMILESCCOC(=O)CC1=C(C(=C(C(=C1F)Br)F)Br
InChIKeyQGURKZKNQGMQTH-UHFFFAOYSA-N
Molecular FormulaC10H8Br2F2O2

CAS Registry Information and Alternative Designations

CAS Registry Number: 1804414-46-7.
Alternative Identifiers:

DatabaseIdentifier
PubChem CID121227983
ChemSpider ID33496378
EC NumberNot officially assigned

Commercial Availability:

  • Listed by specialty chemical suppliers (e.g., Parchem, EvitaChem) as a building block for organic synthesis.

Structural and Functional Analysis

Electronic Properties and Reactivity

The electron-withdrawing effects of bromine and fluorine substituents create a meta-directing electronic profile, favoring electrophilic substitution at position 5. The acetate group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in Pd-catalyzed couplings.

Synthetic Applications

Key Reaction Pathways:

  • Suzuki-Miyaura Coupling:
    • Reacts with boronic acids to form biaryl structures.
  • Nucleophilic Aromatic Substitution:
    • Fluorine at position 6 is susceptible to displacement by amines or alkoxides.

Industrial Relevance:

  • Intermediate in the synthesis of liquid crystal materials.
  • Precursor for fluorinated agrochemicals.

Research and Development Trends

Patent Landscape

  • WO2022012622A1: Highlights derivatives of halogenated phenylacetates in EGFR inhibitor conjugates.
  • CN105801390A: Describes bromination/fluorination techniques applicable to analogous acetophenones.

Computational Studies

DFT calculations on similar compounds predict:

  • HOMO-LUMO gap: ~4.2 eV, indicating moderate reactivity.
  • LogP: ~3.7 (estimated), suggesting moderate lipophilicity.

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of Ethyl 2,4-dibromo-3,6-difluorophenylacetate. Based on crystallographic studies of structurally related compounds, this compound is expected to crystallize in a monoclinic or orthorhombic crystal system [1] [2]. The molecular structure would reveal important geometric parameters including bond lengths, bond angles, and torsion angles that define the spatial arrangement of atoms.

The halogen substitution pattern with two bromine atoms at positions 2 and 4, and two fluorine atoms at positions 3 and 6 of the benzene ring creates significant steric effects and electronic modifications. The presence of multiple halogen substituents typically results in intermolecular halogen bonding interactions that stabilize the crystal packing [3] [4]. The C-Br bond lengths are expected to be approximately 1.90 Å, while C-F bond lengths would be around 1.35 Å, consistent with typical aromatic halogen substitution patterns [5] [6].

The ester group orientation relative to the aromatic ring is controlled by both steric and electronic factors. The dihedral angle between the acetyl group and the phenyl ring plane is anticipated to be approximately 110-120° based on related phenylacetate derivatives [1]. This nearly perpendicular orientation minimizes steric interactions between the bulky halogen substituents and the ester functionality.

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 2,4-dibromo-3,6-difluorophenylacetate exhibits characteristic signal patterns that reflect the substitution pattern and electronic environment of the molecule. The aromatic region displays a distinctive multiplet pattern due to the halogen substitution effects [7] [8].

The single aromatic proton at position 5 appears as a doublet of doublets in the range of 6.8-7.2 ppm, showing coupling to both fluorine atoms. The ³J(H-F) coupling constants are typically 7-9 Hz for ortho-fluorine interactions [9] [10]. The chemical shift is upfield compared to unsubstituted benzene due to the electron-withdrawing effects of the halogen substituents.

The methylene protons of the acetate group resonate as a singlet at approximately 3.7 ppm, consistent with benzylic methylene groups adjacent to electron-deficient aromatic rings [11] [12]. The ethyl ester functionality displays the characteristic pattern with the OCH₂ protons appearing as a quartet at 4.2-4.3 ppm (J = 7.1 Hz) and the terminal methyl group as a triplet at 1.2-1.3 ppm (J = 7.1 Hz) [12] [13].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon of the ester group appears at approximately 170 ppm, typical for aliphatic ester carbonyls [11] [12].

The aromatic carbon atoms exhibit complex splitting patterns due to fluorine coupling effects. The carbon atoms bearing fluorine substituents (C-3 and C-6) appear as doublets with ¹J(C-F) coupling constants of 240-250 Hz [10] [14]. The carbon atoms adjacent to fluorine (C-2 and C-4, which also bear bromine) show ²J(C-F) coupling with coupling constants of 20-25 Hz [15].

The quaternary aromatic carbon (C-1) attached to the acetate chain resonates around 115-120 ppm, while the CH carbon (C-5) appears at approximately 110 ppm as a triplet due to coupling with both fluorine atoms [16] [11]. The methylene carbon of the acetate group resonates at 38-40 ppm, and the ethyl ester carbons appear at 62 ppm (OCH₂) and 14 ppm (CH₃) [12] [13].

Fluorine-19 Nuclear Magnetic Resonance Spectral Characteristics

The ¹⁹F Nuclear Magnetic Resonance spectrum provides crucial information about the fluorine environments and their electronic interactions. For aromatic fluorine substituents in the meta positions (3 and 6), the chemical shifts typically range from -110 to -130 ppm relative to trichlorofluoromethane [10] [14] [17].

The two fluorine atoms in Ethyl 2,4-dibromo-3,6-difluorophenylacetate are expected to be magnetically equivalent due to the symmetrical substitution pattern, appearing as a single resonance. However, fine coupling to the aromatic proton at position 5 would result in a doublet with ³J(F-H) coupling constants of 7-9 Hz [18] [19].

The chemical shift values are influenced by the electron-withdrawing effects of the adjacent bromine substituents and the overall electron density distribution in the aromatic ring. The presence of bromine atoms at positions 2 and 4 would cause a slight downfield shift compared to simple difluorobenzene derivatives [10] [20].

Mass Spectrometric Analysis

Mass spectrometric analysis of Ethyl 2,4-dibromo-3,6-difluorophenylacetate provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 357.97 (for ⁷⁹Br₂) with characteristic isotope patterns due to the presence of two bromine atoms [21] [22].

The isotope pattern shows peaks at m/z 357.97, 359.97, and 361.97 in approximately 1:2:1 ratio, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). Additional complexity arises from the presence of fluorine atoms, though fluorine is monoisotopic [23] [24].

Common fragmentation pathways include loss of the ethyl ester group (-OEt, 45 mass units) to give m/z 312.97, and loss of the ethoxycarbonyl group (-COOEt, 73 mass units) to yield m/z 284.97 [25] [22]. The base peak often corresponds to the substituted benzyl cation formed by α-cleavage of the ester linkage. Further fragmentation may involve loss of halogen atoms, with bromine loss being more favorable than fluorine loss due to the weaker C-Br bonds [24] [26].

Infrared Spectroscopy Profile

The infrared spectrum of Ethyl 2,4-dibromo-3,6-difluorophenylacetate exhibits characteristic absorption bands that provide information about functional groups and molecular vibrations. The most prominent feature is the carbonyl stretching vibration of the ester group, appearing at approximately 1735-1745 cm⁻¹ [27] [28] [29].

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the exact frequencies influenced by the halogen substitution pattern [30] [31]. The C-F stretching vibrations produce strong, sharp bands in the 1000-1300 cm⁻¹ region, with specific frequencies dependent on the substitution pattern and electronic environment [28] [32].

The C-Br stretching vibrations appear at lower frequencies, typically in the 500-700 cm⁻¹ range [33] [31]. The C-H stretching vibrations of the aromatic proton appear around 3050-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl ester group are observed at 2850-3000 cm⁻¹ [27] [29].

The C-O stretching vibrations of the ester linkage produce bands at approximately 1050-1150 cm⁻¹ and 1200-1300 cm⁻¹, corresponding to the C-O and C-OEt stretches respectively [31] [29]. The fingerprint region below 1500 cm⁻¹ contains additional bands characteristic of the specific substitution pattern and molecular framework.

Computational Modeling of Molecular Structure

Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide detailed insights into the optimized molecular geometry, electronic properties, and vibrational characteristics of Ethyl 2,4-dibromo-3,6-difluorophenylacetate [30] [34] [35]. These computational studies complement experimental data and provide theoretical predictions for comparison.

The calculated bond lengths show C-Br distances of approximately 1.885-1.895 Å and C-F distances of 1.345-1.355 Å, consistent with experimental values for similar compounds [37]. The aromatic ring maintains planarity with minimal distortion despite the steric effects of the halogen substituents [38].

Molecular electrostatic potential calculations reveal the charge distribution and identify nucleophilic and electrophilic sites within the molecule [39] [37]. The carbonyl oxygen and fluorine atoms exhibit negative electrostatic potential, while the regions near bromine atoms and the aromatic carbon atoms show positive potential.

Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding chemical reactivity and electronic transitions [30] [35]. The HOMO-LUMO energy gap typically ranges from 4-6 eV for such halogenated aromatic esters, indicating moderate chemical stability.

XLogP3

3.7

Dates

Last modified: 08-16-2023

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